N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide
Description
N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide is a nitrothiophene-based carboxamide derivative characterized by a thiophene ring substituted with a nitro group at position 5 and a carboxamide moiety at position 2. The aryl group attached to the carboxamide is a 3-methylphenyl ring.
Properties
CAS No. |
146795-30-4 |
|---|---|
Molecular Formula |
C12H10N2O3S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
N-(3-methylphenyl)-5-nitrothiophene-3-carboxamide |
InChI |
InChI=1S/C12H10N2O3S/c1-8-3-2-4-10(5-8)13-12(15)9-6-11(14(16)17)18-7-9/h2-7H,1H3,(H,13,15) |
InChI Key |
DAQYBCYKZBRYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CSC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide can be achieved through several synthetic routes. One common method involves the condensation of 3-methylphenylamine with 5-nitrothiophene-3-carboxylic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial synthesis may also involve the use of alternative coupling agents and catalysts to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products Formed
Reduction: 5-amino-3-thiophenecarboxamide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Scientific Research Applications
N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-5-nitro-3-thiophenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Nitrothiophene Carboxamides
The following nitrothiophene carboxamides share core structural features but differ in substituent patterns, influencing their physicochemical and biological properties:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Position on Thiophene
- Carboxamide Position : The target compound’s carboxamide is at position 3 of the thiophene, whereas analogues in feature carboxamides at position 2. This positional difference may alter electronic properties and binding interactions in biological systems.
- Nitro Group : All compounds in Table 1 retain a nitro group, but its position varies. The target compound’s nitro at thiophene-5 contrasts with the aryl-nitro substitution in , which could affect solubility and redox reactivity.
Aryl/Thiazole Substituents
- Thiazole vs. Phenyl : Compounds in incorporate thiazole rings linked to fluorinated aryl groups, enhancing metabolic stability and target specificity. The target compound’s simpler 3-methylphenyl group may reduce steric hindrance but limit antibacterial spectrum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
